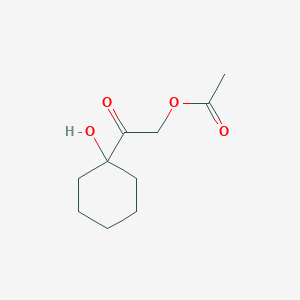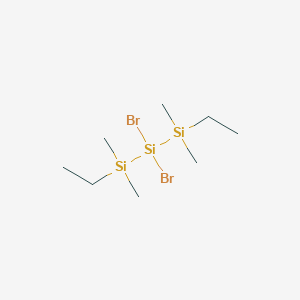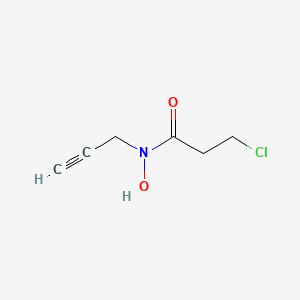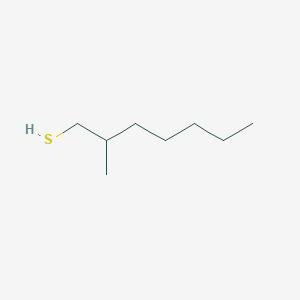
2-Methylheptane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylheptane-1-thiol is an organic compound with the molecular formula C8H18S. It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution (SN2) Reaction: One common method for preparing thiols, including this compound, involves the reaction of an alkyl halide with thiourea.
Hydrosulfide Anion Reaction: Another method involves the reaction of an alkyl halide with sodium hydrosulfide (NaHS) to produce the desired thiol.
Industrial Production Methods: Industrial production of thiols often utilizes similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can undergo oxidation to form 2-Methylheptane-1-disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Alkyl halides are typical substrates for nucleophilic substitution reactions involving thiols.
Major Products Formed:
Oxidation: Disulfides (e.g., 2-Methylheptane-1-disulfide).
Reduction: Thiols (e.g., this compound).
Substitution: Alkylated thiols.
Wissenschaftliche Forschungsanwendungen
2-Methylheptane-1-thiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of other sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins, which are essential for protein structure and function.
Medicine: Thiols are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-Methylheptane-1-thiol involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and in maintaining the redox balance within cells. The sulfhydryl group (-SH) can act as a nucleophile, participating in various chemical reactions, including substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Ethanethiol (C2H5SH): A simpler thiol with a similar sulfhydryl group but a shorter carbon chain.
1-Butanethiol (C4H9SH): Another thiol with a longer carbon chain compared to ethanethiol but shorter than 2-Methylheptane-1-thiol.
2-Methyl-2-propanethiol (C4H9SH): A branched thiol with a similar structure but different branching.
Uniqueness: this compound is unique due to its specific carbon chain length and branching, which can influence its reactivity and physical properties. Its distinct odor and chemical behavior make it valuable in specific industrial and research applications .
Eigenschaften
CAS-Nummer |
110502-76-6 |
|---|---|
Molekularformel |
C8H18S |
Molekulargewicht |
146.30 g/mol |
IUPAC-Name |
2-methylheptane-1-thiol |
InChI |
InChI=1S/C8H18S/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
REQHQBQJVSKNDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



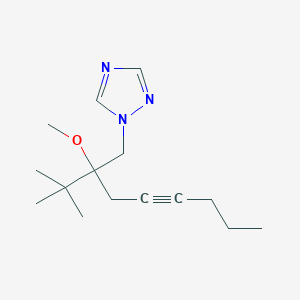

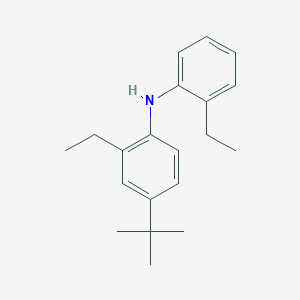
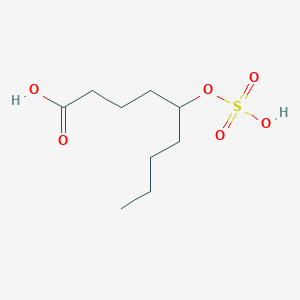
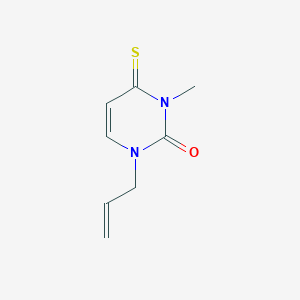


![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
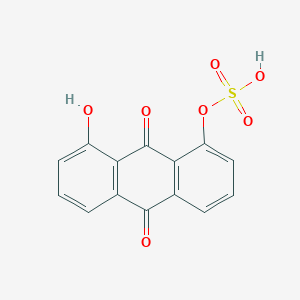
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
